

Chemical structure and molecular weight of (2,6-Dibromophenyl)methanamine

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Compound of Interest

Compound Name: (2,6-Dibromophenyl)methanamine

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An In-Depth Technical Guide to (2,6-Dibromophenyl)methanamine

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This guide provides a comprehensive technical overview of **(2,6-Dibromophenyl)methanamine**, a halogenated aromatic amine. Designed for researchers, chemists, and professionals in drug development, this document details the compound's chemical structure, core properties, a representative synthetic protocol with mechanistic insights, and critical safety information. The content is structured to deliver not just data, but a foundational understanding of the molecule's characteristics and utility as a chemical building block.

Core Chemical Properties and Structure

(2,6-Dibromophenyl)methanamine, also known as 2,6-dibromobenzylamine, is a primary amine derivative of toluene where the phenyl ring is substituted with two bromine atoms. The structural arrangement of the bulky bromine atoms ortho to the aminomethyl group sterically influences the reactivity of both the aromatic ring and the amine, making it a unique intermediate for specialized synthetic applications.

The chemical structure consists of a central benzene ring bonded to a methanamine group (-CH₂NH₂) at position 1 and two bromine atoms at positions 2 and 6. This substitution pattern is key to its chemical identity and function.

Data Summary

Key quantitative and qualitative data for **(2,6-Dibromophenyl)methanamine** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ Br ₂ N	[1]
Molecular Weight	264.95 g/mol	[1] [2]
CAS Number	1214332-14-5	[1] [2]
Canonical SMILES	NCc1c(Br)cccc1Br	[1] [2]
Typical Purity	≥95%	[1]
Appearance	Not specified; related compounds are often off-white to yellow solids or oils.	
Storage Conditions	Store at 2-8°C in a dark, dry place under an inert atmosphere. [2] [3]	

It is also available commercially as a hydrochloride salt (**(2,6-Dibromophenyl)methanamine hydrochloride**, CAS No. 1214323-07-5), which may offer enhanced stability and handling characteristics.[\[4\]](#)

Synthesis and Mechanistic Insights

The synthesis of **(2,6-Dibromophenyl)methanamine** is not widely detailed in dedicated publications; however, a robust and common method for preparing primary amines is through the chemical reduction of the corresponding nitrile. The following protocol describes a representative synthesis from 2,6-dibromobenzonitrile.

Expert Rationale for Method Selection

The reduction of a nitrile is a high-yielding and direct pathway to a primary amine, adding a -CH₂- group and a -NH₂ group in a single strategic transformation. Lithium aluminum hydride

(LAH) is chosen as the reducing agent due to its high reactivity and effectiveness in reducing polar multiple bonds, such as those in nitriles and amides, without affecting the aromatic ring or the carbon-bromine bonds under standard conditions. The use of an anhydrous ether solvent is critical, as LAH reacts violently with protic solvents like water.

Representative Experimental Protocol: Reduction of 2,6-Dibromobenzonitrile

Disclaimer: This protocol is a representative example based on established chemical principles and should be performed by qualified personnel with appropriate safety measures in place.

Step 1: Reaction Setup

- A three-neck round-bottom flask is oven-dried and assembled with a reflux condenser, a nitrogen inlet, and a dropping funnel while hot.
- The apparatus is allowed to cool to room temperature under a steady stream of dry nitrogen.
- Lithium aluminum hydride (LAH) (1.2 equivalents) is carefully weighed and added to the flask, followed by anhydrous tetrahydrofuran (THF) to create a suspension.
- The suspension is cooled to 0°C in an ice-water bath.

Step 2: Addition of Starting Material

- 2,6-Dibromobenzonitrile (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF in the dropping funnel.
- The nitrile solution is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.
 - Causality: This controlled addition is crucial to manage the exothermic reaction and prevent dangerous temperature spikes or side reactions.

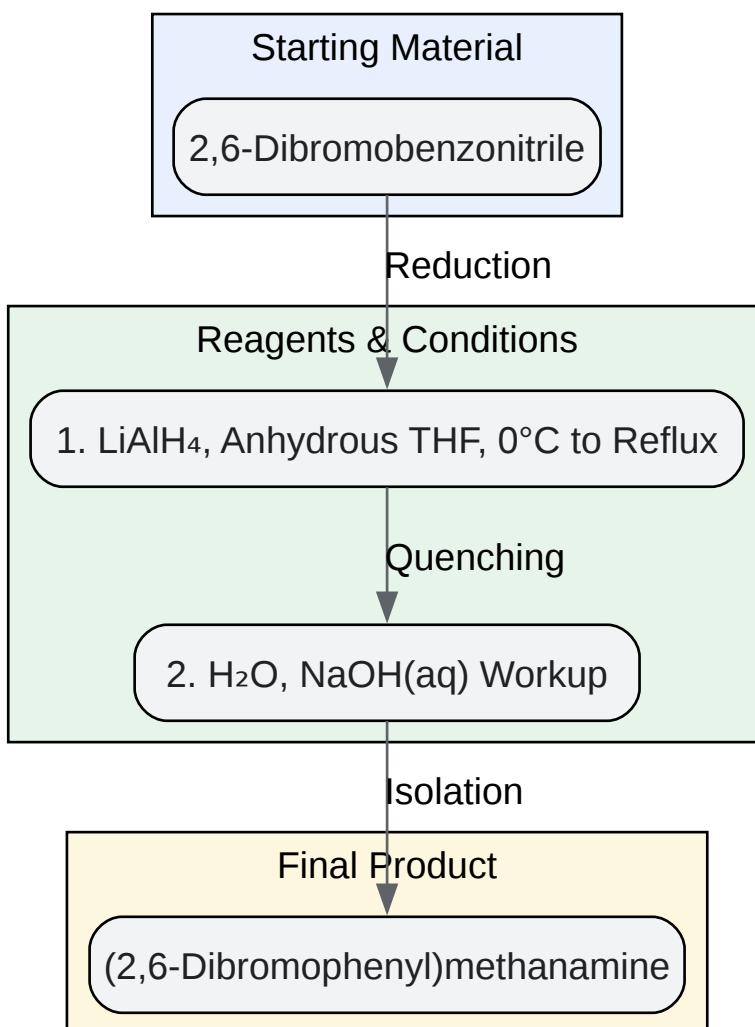
Step 3: Reaction and Quenching

- After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- The flask is cooled back to 0°C.
- The reaction is cautiously quenched using a Fieser workup procedure: sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
 - Causality: This specific sequence is a self-validating system that ensures the safe decomposition of excess LAH and precipitates the aluminum salts as a granular solid that is easy to filter, simplifying the purification process.

Step 4: Isolation and Purification

- The resulting granular precipitate is removed by vacuum filtration, and the filter cake is washed with additional THF or ethyl acetate.
- The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **(2,6-Dibromophenyl)methanamine**.
- The crude product can be further purified by silica gel column chromatography or distillation if necessary.

Synthesis Workflow Diagram



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Caption: Synthetic pathway from 2,6-dibromobenzonitrile.

Safety, Handling, and Storage

As a halogenated aromatic amine, **(2,6-Dibromophenyl)methanamine** requires careful handling. The following guidelines are based on safety data for structurally related compounds and general laboratory best practices.

- Hazard Identification: The compound is expected to cause skin and eye irritation.^{[5][6]} It may be harmful if swallowed, inhaled, or absorbed through the skin.^{[6][7][8]}

- Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6][7]
- Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[7]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended.[2] Storage at 2-8°C is often advised to ensure long-term stability.
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[5]

Applications in Research and Drug Development

(2,6-Dibromophenyl)methanamine is a valuable building block for the synthesis of more complex molecular architectures. Its utility stems from its two distinct reactive sites: the primary amine and the two bromine atoms.

- Scaffold for Cross-Coupling Reactions: The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[9] This allows for the precise installation of various aryl, heteroaryl, alkyl, or amino groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery.[9]
- Amine Functionalization: The primary amine group is a key nucleophile and a common pharmacophore. It can be readily acylated to form amides, reductively aminated to form secondary or tertiary amines, or used in the synthesis of various heterocyclic systems. The development of prodrugs for amine-containing compounds is a significant area of pharmaceutical research aimed at improving properties like membrane permeability.[10]
- Kinase Inhibitor Development: The aminopyridine and related amino-heterocycle motifs, often constructed using bromo-amine precursors, are prevalent in kinase inhibitors used in oncology.[9] The specific substitution pattern of **(2,6-Dibromophenyl)methanamine** can be exploited to create molecules with unique three-dimensional shapes that target specific enzyme active sites.

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